molecular formula C12H11NO3S B277363 2-(naphthalene-2-sulfonyl)acetamide

2-(naphthalene-2-sulfonyl)acetamide

Cat. No.: B277363
M. Wt: 249.29 g/mol
InChI Key: LSJNTVCKAPDNTC-UHFFFAOYSA-N
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Description

2-(naphthalene-2-sulfonyl)acetamide is an organic compound with the molecular formula C12H11NO3S It is characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalene-2-sulfonyl)acetamide typically involves the reaction of 2-naphthylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalene-2-sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalene-2-sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalene-2-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2-naphthylsulfonyl)acetamide
  • N-(2,4-Difluorophenyl)-2-(2-naphthylsulfonyl)acetamide

Uniqueness

2-(naphthalene-2-sulfonyl)acetamide is unique due to its specific structural features, such as the naphthalene ring system and the sulfonyl-acetamide combination. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C12H11NO3S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14)

InChI Key

LSJNTVCKAPDNTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N

Origin of Product

United States

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